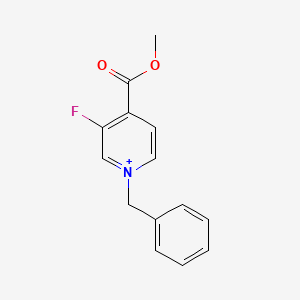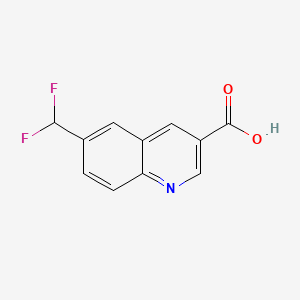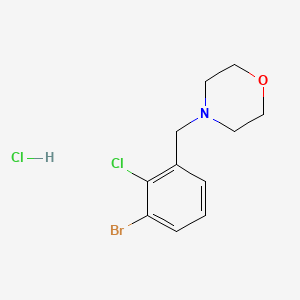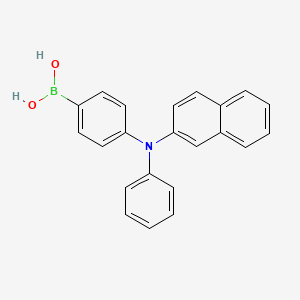
1-benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io es un compuesto químico con la fórmula molecular C14H13FNO2+ Se conoce por su estructura única, que incluye un grupo bencilo, un átomo de flúor y un grupo metoxicarbonil unido a un anillo de piridinio.
Métodos De Preparación
La síntesis de 1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io generalmente involucra varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Piridinio: El anillo de piridinio se puede sintetizar a través de una serie de reacciones que involucran los materiales de partida apropiados, como los derivados de la piridina.
Introducción del Átomo de Flúor: La fluoración se puede lograr utilizando reactivos como la N-fluorobenzenosulfonimida (NFSI) en condiciones controladas.
Adición del Grupo Bencilo: La bencilacion se lleva a cabo a menudo utilizando haluros de bencilo en presencia de una base.
Metoxicarbonilación: El grupo metoxicarbonil se puede introducir utilizando reactivos como el cloroformiato de metilo.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el átomo de flúor o el grupo metoxicarbonil son reemplazados por otros nucleófilos.
Hidrólisis: El grupo metoxicarbonil se puede hidrolizar en condiciones ácidas o básicas para formar el ácido carboxílico correspondiente.
Los reactivos y condiciones comunes utilizados en estas reacciones varían según la transformación deseada. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos o sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Este compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y la unión a receptores.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io involucra su interacción con objetivos moleculares como enzimas o receptores. El átomo de flúor y el grupo metoxicarbonil juegan papeles cruciales en su afinidad de unión y especificidad. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io se puede comparar con compuestos similares como:
1-Bencil-3-Cloro-4-(metoxicarbonil)piridin-1-io: Estructura similar pero con un átomo de cloro en lugar de flúor.
1-Bencil-3-Fluoro-4-(carboxil)piridin-1-io: Estructura similar pero con un grupo carboxil en lugar de un grupo metoxicarbonil.
1-Bencil-3-Fluoro-4-(hidroxil)piridin-1-io: Estructura similar pero con un grupo hidroxil en lugar de un grupo metoxicarbonil.
La singularidad de 1-Bencil-3-Fluoro-4-(metoxicarbonil)piridin-1-io radica en su combinación específica de grupos funcionales, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H13FNO2+ |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 1-benzyl-3-fluoropyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C14H13FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |
Clave InChI |
CQXQTXQNZYYKBD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=[N+](C=C1)CC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide](/img/structure/B12502152.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12502165.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502166.png)
![3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12502182.png)

![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid](/img/structure/B12502226.png)
![N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12502228.png)

